2-Isopropyl-1-methyl-1H-imidazole

Description

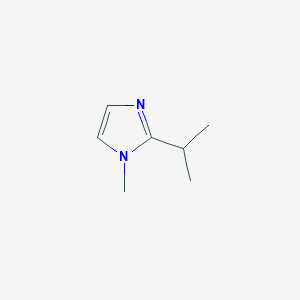

Structure

3D Structure

Propriétés

IUPAC Name |

1-methyl-2-propan-2-ylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-6(2)7-8-4-5-9(7)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOILKZYWNMYWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60517366 | |

| Record name | 1-Methyl-2-(propan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22509-02-0 | |

| Record name | 1-Methyl-2-(propan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Isopropyl 1 Methyl 1h Imidazole and Its Analogues

Direct Synthesis Strategies for the Imidazole (B134444) Core

The construction of the 2-isopropyl-1-methyl-1H-imidazole molecule hinges on the initial formation of the imidazole ring, followed by or concurrent with the introduction of the isopropyl and methyl groups.

Cyclization Reactions for the Formation of the Imidazole Ring System

A variety of cyclization reactions are utilized to create the foundational imidazole ring system. These methods often involve the condensation of several components. Transition metal-catalyzed reactions, particularly with copper and palladium, have proven effective. For instance, copper-catalyzed reactions can facilitate the cyclization of alkynes and nitrogen-containing compounds to form imidazoles. chim.it One such method involves the copper-catalyzed oxidative diamination of terminal alkynes with amidines, using oxygen as the co-oxidant, to produce 1,2,4-trisubstituted imidazoles. chim.itorganic-chemistry.org

Palladium catalysis also offers a robust route to imidazole synthesis. A one-pot, palladium-catalyzed decarboxylative addition and cyclization sequence of aromatic carboxylic acids with functionalized aliphatic nitriles provides a novel method for assembling multiply substituted imidazoles. acs.orgnih.gov Additionally, catalyst-free methods, such as the [3+2] cyclization of vinyl azides with amidines, offer an efficient route to 2,4-disubstituted imidazoles. acs.org

The table below summarizes various cyclization strategies for imidazole synthesis.

Table 1: Cyclization Reactions for Imidazole Synthesis| Catalyst/Reagent | Reactants | Product Type | Reference |

|---|---|---|---|

| Copper Salts | Terminal Alkynes, Amidines | 1,2,4-Trisubstituted Imidazoles | chim.itorganic-chemistry.org |

| Palladium | Aromatic Carboxylic Acids, Aliphatic Nitriles | Multiply Substituted Imidazoles | acs.orgnih.gov |

| None (Catalyst-Free) | Vinyl Azides, Amidines | 2,4-Disubstituted Imidazoles | acs.org |

| Gold Catalysts | Propargyl Amidines | 2-Fluoroalkyl Imidazole Derivatives | chim.it |

| Ytterbium Catalysts | Propargylamines, Isonitriles | Imidazoles | chim.it |

Introduction of Isopropyl and Methyl Substituents via Specific Alkylation or Imine Approaches

Once the imidazole core is formed, or during its formation, the isopropyl and methyl groups must be introduced at the correct positions. N-alkylation is a common strategy for introducing the methyl group at the N1 position. This can be achieved by reacting an existing imidazole with an alkylating agent, such as a methyl halide, in the presence of a base. researchgate.netnih.gov

The introduction of the isopropyl group at the C2 position can be accomplished through various means. One approach involves using a starting material that already contains the isopropyl group, such as 2-isopropyl-1H-imidazole, which can then be methylated. chemimpex.comnih.gov Another strategy involves the reaction of imines. For example, Ni(0)-catalyzed dehydrogenation of benzylic-type imines can yield asymmetrical tetra-substituted imidazoles and 2-imidazolines, where the substitution pattern is controlled by the R-groups on the starting imines. rsc.org

Dehydrogenation of Imidazoline Precursors to Yield this compound

A significant synthetic route to this compound involves the dehydrogenation of a corresponding 2-isopropyl-1-methyl-imidazoline precursor. While the conversion of imidazolines to the more resonance-stabilized imidazoles can be challenging, several effective methods have been developed. tandfonline.com

A mild and efficient method utilizes palladium on carbon (Pd-C) as a catalyst in refluxing toluene (B28343) to dehydrogenate 2- and 2,4-disubstituted imidazolines in good yields. tandfonline.comtandfonline.com Other catalytic systems, such as those comprising nickel-copper, nickel-chromium, or nickel-copper-chromium, have also been shown to effectively dehydrogenate imidazolines at elevated temperatures. google.com A specific example is the synthesis of 1-isopropyl-2-methylimidazole (B1591152) from 1-isopropyl-2-methylimidazoline using a Raney Nickel-chromium catalyst, which resulted in a 98% yield. prepchem.com

Synthesis of Functionalized this compound Derivatives

Functionalization of the this compound core is crucial for tuning its chemical properties and biological activity. Nitration and halogenation are two key functionalization strategies.

Regioselective Nitration Reactions leading to Nitroimidazole Derivatives

The introduction of a nitro group onto the imidazole ring can be challenging due to the ring's basicity and the harsh, acidic conditions often required for nitration. arkat-usa.orggoogle.com Traditional nitration with fuming nitric acid in the presence of sulfuric acid or acetic anhydride (B1165640) typically yields 4- or 5-nitroimidazole derivatives. google.com

For the synthesis of 2-isopropyl-1-methyl-5-nitro-1H-imidazole, a common approach involves the nitration of this compound. The 5-nitroimidazoles are a significant class of compounds with antimicrobial properties. jocpr.comhumanjournals.com The synthesis of related compounds like 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol derivatives highlights the importance of the 5-nitroimidazole scaffold. jocpr.com

The synthesis of 1,4-dinitro-1H-imidazoles represents a further step in the nitration of the imidazole ring. These compounds are of interest as potential high-energy materials. arkat-usa.org The synthesis of 2-isopropyl-1,4-dinitro-1H-imidazole is a known example within this class of compounds. arkat-usa.org The nitration of 4(5)-nitro-1H-imidazole in acetic anhydride-acetic acid mixtures is a common method for producing 1,4-dinitro-1H-imidazoles. arkat-usa.org

The table below details examples of nitrated imidazole derivatives.

Table 2: Examples of Nitrated Imidazole Derivatives| Compound Name | Starting Material | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 2-Isopropyl-1-methyl-5-nitro-1H-imidazole | This compound | Nitrating agent | echemi.com |

| 1,4-Dinitro-1H-imidazole | 4(5)-Nitro-1H-imidazole | Nitric acid, Acetic anhydride | arkat-usa.org |

| 2-Isopropyl-1,4-dinitro-1H-imidazole | 2-Isopropyl-1H-imidazole derivative | Nitrating agent | arkat-usa.org |

| 2-Methyl-5-nitroimidazole-1-ethanol | 2-Methyl-5-nitroimidazole, Ethylene oxide | Formic acid, Sulfuric acid | google.com |

Halogenation Strategies for Iodo- and Bromo-substituted Imidazoles

Halogenation provides another avenue for functionalizing the imidazole ring, creating intermediates for further synthetic transformations.

For the synthesis of iodo-substituted imidazoles, such as 4-iodo-2-isopropyl-1-methyl-1H-imidazole, direct iodination of the parent imidazole can be employed. sun-shinechem.comcapotchem.cn The synthesis of 4-iodo-1H-imidazole can be achieved by reacting imidazole with iodine and sodium iodide in an aqueous solution of sodium hydroxide. chemicalbook.com Another method involves the deiodination of 2,4,5-triiodo-1H-imidazole. chemicalbook.comgoogle.com

Similarly, bromo-substituted imidazoles are valuable synthetic intermediates. The synthesis of 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde has been accomplished by reacting 1-methyl-1H-imidazole-2-carbaldehyde with N-bromosuccinimide. chemicalbook.com A cost-effective and scalable synthesis of 4-bromo-1,2-dimethyl-1H-imidazole has been developed, which is a key building block for various active pharmaceutical ingredients. thieme-connect.com This method circumvents the issue of regioisomer formation by starting with 1,2-dimethyl-1H-imidazole. thieme-connect.com

The table below lists some halogenated imidazole derivatives.

Table 3: Halogenated Imidazole Derivatives| Compound Name | Starting Material | Key Reagents | Reference |

|---|---|---|---|

| 4-Iodo-2-isopropyl-1-methyl-1H-imidazole | This compound | Iodinating agent | sun-shinechem.comcapotchem.cn |

| 4-Iodo-1H-imidazole | Imidazole | Iodine, Sodium iodide, Sodium hydroxide | chemicalbook.com |

| 4-Bromo-1-methyl-1H-imidazole-2-carbaldehyde | 1-Methyl-1H-imidazole-2-carbaldehyde | N-Bromosuccinimide | chemicalbook.com |

| 4-Bromo-1,2-dimethyl-1H-imidazole | 1,2-Dimethyl-1H-imidazole | Brominating agent | thieme-connect.com |

| 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine | Sodium hydride | google.com |

Derivatization with Carbonyl, Sulfinyl, and Sulfonamide Moieties

The introduction of carbonyl groups, such as in This compound-5-carbaldehyde , is a key functionalization step. This can be achieved through various synthetic routes. For instance, the synthesis of the related compound, 1-benzyl-2-methyl-1H-imidazole-carbaldehyde, involves the reaction of 4-formyl-2-methylimidazole with benzyl (B1604629) bromide in the presence of potassium carbonate in DMF. chemicalbook.com This method, while yielding a mixture of regioisomers, provides a foundational approach for introducing aldehyde functionalities. chemicalbook.com Another relevant procedure is the synthesis of imidazole-2-carboxaldehyde, which can be accomplished through the manganese dioxide oxidation of the corresponding carbinol or by the acid-promoted cyclization of N-(2,2-diethoxyethyl)-2,2-diethoxyacetamidine. orgsyn.org A more optimized route utilizes inexpensive, commercially available starting materials to produce imidazole-2-carboxaldehyde through high-yield processes, often at ambient temperatures in open vessels. orgsyn.org

The table below summarizes key information for 1-Isopropyl-1H-imidazole-5-carbaldehyde.

Table 1: Properties of 1-Isopropyl-1H-imidazole-5-carbaldehyde

| Property | Value |

|---|---|

| CAS Number | 183012-99-9 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| SMILES | CC(C)N1C=NC=C1C=O |

Data sourced from ChemScene. chemscene.com

Synthetic Routes to Fused Imidazole Systems

The synthesis of fused imidazole systems, such as benzimidazoles, represents a significant area of research due to their prevalence in biologically active molecules. rsc.org A notable example is the synthesis of 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole . One patented method for its synthesis involves the reaction of N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine with sodium hydride in an aprotic solvent like dimethyl sulfoxide, N,N-dimethylformamide, or tetrahydrofuran. google.com This process is followed by heating, extraction, and crystallization to yield the final product. google.com An alternative synthesis involves the reaction of a separated organic phase with acetone, followed by the addition of sodium acetate (B1210297) borohydride, and subsequent recrystallization from n-heptane to obtain a pale yellow to off-white product with high purity. chemicalbook.com

The development of new protocols for accessing fused imidazole analogs is an ongoing effort. rsc.org Metal-free, one-pot syntheses have been developed for highly substituted 5,5- and 5,6-fused bicyclic heterocycles containing imidazole, proceeding through dual C-N bond formations and oxidation. nih.gov

Table 2: Chemical Identifiers for 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole

| Identifier | Value |

|---|---|

| CAS Number | 1231930-33-8 nih.govfda.gov |

| Molecular Formula | C₁₁H₁₂BrFN₂ nih.govfda.gov |

| Molecular Weight | 271.13 g/mol nih.govfda.gov |

| IUPAC Name | 6-bromo-4-fluoro-2-methyl-1-propan-2-ylbenzimidazole nih.gov |

Advancements in Synthetic Protocols for Imidazole Derivatives

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods for the synthesis of imidazole derivatives. These include the use of novel catalytic systems and adherence to the principles of "green chemistry."

Catalytic Approaches in Imidazole Synthesis

Catalysis plays a pivotal role in modern organic synthesis. Raney Nickel , a fine-grained solid composed mainly of nickel, is a versatile and highly active catalyst used in numerous industrial processes and organic syntheses due to its stability and high catalytic activity at room temperature. wikipedia.orgacs.org It is particularly effective in hydrogenation reactions, such as the reduction of nitro groups and the desulfurization of compounds. wikipedia.orgyoutube.com For instance, the synthesis of 1-isopropyl-2-methyl imidazole can be achieved with an 84% yield by reacting 1-isopropyl-2-methylimidazoline with Raney nickel. prepchem.com

Nickel catalysis has also been successfully employed for the C-H arylation and alkenylation of imidazoles with phenol (B47542) and enol derivatives. nih.gov This method allows for the direct formation of C-C bonds, providing a more efficient route to C2-arylated and alkenylated imidazoles. nih.gov The use of a tertiary alcohol as a solvent is key to the success of this C-H coupling reaction. nih.gov

Emerging "Green Chemistry" Methodologies in Imidazole Derivatization

"Green chemistry" focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of imidazole synthesis, this has led to the development of solvent-free reactions and the use of greener catalysts and reaction media. asianpubs.orgrsc.org

Modern methods for imidazole synthesis often occur under catalyst- and solvent-free conditions, resulting in high purity and excellent yields. researchgate.net Techniques such as microwave irradiation, ultrasound irradiation, and ball milling are being employed to create more sustainable synthetic pathways. researchgate.net For example, the synthesis of 2,3,5-triphenyl imidazole using a microwave-assisted approach resulted in a 90.90% yield, compared to only 69.60% with conventional methods. researchgate.net These green approaches are not only environmentally friendly but also often lead to shorter reaction times and simplified purification processes. asianpubs.org The development of multicomponent reactions in green solvents like N-formylmorpholine further highlights the shift towards more sustainable synthetic strategies for functionalized imidazoles. iau.ir

Chemical Reactivity and Reaction Mechanisms of 2 Isopropyl 1 Methyl 1h Imidazole

Electrophilic Substitution Patterns and Regioselectivity on the Imidazole (B134444) Ring

The imidazole ring is generally susceptible to electrophilic attack due to its π-electron rich nature. nih.govnumberanalytics.com The regioselectivity of electrophilic substitution on the 2-isopropyl-1-methyl-1H-imidazole ring is primarily directed to the C4 and C5 positions. This is because the N1-methyl group and the C2-isopropyl group are considered activating groups that increase the electron density of the ring, making it more attractive to electrophiles. organicchemistrytutor.comyoutube.com

The substitution pattern can be explained by examining the stability of the carbocation intermediates (σ-complexes) formed during the reaction. youtube.comlibretexts.org Attack at the C4 or C5 position results in a more stable intermediate where the positive charge can be delocalized over the nitrogen atoms. uobabylon.edu.iq In contrast, electrophilic attack at the C2 position is generally disfavored in N-substituted imidazoles. uobabylon.edu.iqyoutube.com

The directing effects of the substituents can be summarized as follows:

N1-methyl group: This is an electron-donating group that activates the ring towards electrophilic substitution. wikipedia.org

C2-isopropyl group: This alkyl group is also an electron-donating group, further activating the ring. libretexts.org

All activating groups are typically ortho- and para-directing. organicchemistrytutor.comlibretexts.org In the case of this compound, the C4 and C5 positions are analogous to the ortho and para positions relative to the activating N1-methyl group.

Nucleophilic Substitution Reactions and their Influence on Substituent Groups

Nucleophilic substitution reactions on the imidazole ring are less common than electrophilic substitutions unless the ring is substituted with strong electron-withdrawing groups or a good leaving group. youtube.comrsc.org In the case of this compound, direct nucleophilic attack on the ring is unlikely due to the presence of electron-donating alkyl groups.

However, nucleophilic substitution can occur at the substituent groups. For instance, if a leaving group were present on the isopropyl or methyl substituent, a nucleophile could potentially displace it. The nitrogen atoms of the imidazole ring can act as nucleophiles themselves, participating in reactions such as alkylation. numberanalytics.comrsc.org

The reactivity of substituted imidazoles towards nucleophiles is significantly influenced by the nature and position of the substituents. For example, halogenated imidazoles can undergo nucleophilic substitution where the halogen atom is displaced by a nucleophile. rsc.org The presence of an N-protecting group can also influence the outcome of such reactions. rsc.org

Tautomerism and Aromaticity Considerations within the this compound System

Imidazole and its derivatives are aromatic compounds, possessing a planar ring with a delocalized π-electron system. nih.govnumberanalytics.comresearchgate.net The aromaticity of the imidazole ring contributes to its stability. numberanalytics.com

Tautomerism is a key feature of imidazoles with a hydrogen atom on one of the nitrogen atoms. nih.gov However, in this compound, the nitrogen at position 1 is substituted with a methyl group, which prevents the typical N1-H/N3-H tautomerism observed in unsubstituted imidazoles. nih.govnih.gov The presence of the N-methyl group locks the molecule in the 1-methyl tautomeric form. nih.gov

The aromaticity of the imidazole ring can be influenced by substituents. researchgate.netnih.gov While the isopropyl and methyl groups are electron-donating, which can slightly affect the electron distribution within the ring, the fundamental aromatic character is maintained. The stability of the imidazole ring is not solely due to its aromaticity but also to other factors like bond energies. nih.govacs.org

Table 1: Calculated Aromaticity Indices for Substituted Imidazoles

| Compound | HOMA | NICS(0) | ASE |

| Imidazole | 0.85 | -9.5 | 20.5 |

| 1-Methylimidazole | 0.84 | -9.2 | 19.8 |

| 2-Methylimidazole | 0.86 | -9.8 | 21.1 |

HOMA (Harmonic Oscillator Model of Aromaticity), NICS (Nucleus-Independent Chemical Shift), and ASE (Aromatic Stabilization Energy) are common indices used to quantify aromaticity. Data is illustrative and based on general trends for substituted imidazoles.

Stability and Degradation Pathways of this compound under Varied Conditions

Alkylated imidazoles, including this compound, generally exhibit high thermal stability. ntnu.noacs.org However, they can be susceptible to oxidative degradation. ntnu.noacs.org The degradation of the imidazole ring can be initiated by oxidation, potentially leading to the formation of a lactam and subsequent ring-opening. ntnu.no The final degradation products are often acids or amides. ntnu.no

The stability of imidazoles towards oxidation is influenced by the number and type of alkyl substituents. Polyalkylated imidazoles tend to be less stable towards oxidation compared to unsubstituted imidazole. ntnu.noacs.org Electron-rich imidazoles are generally more prone to oxidation. ntnu.no

The degradation pathways can also be influenced by the reaction conditions. For example, under photolytic conditions in the presence of an oxidizing agent, the imidazole moiety can undergo degradation through various pathways, including the formation of several degradation products. nih.gov In some cases, degradation can proceed via a nucleophilic addition-elimination mechanism at the C2 position of the imidazolium (B1220033) cation. acs.org

Kinetic and Mechanistic Elucidation of Reactions involving this compound Derivatives

The kinetics of reactions involving imidazole derivatives have been studied to understand their nucleophilicity and reaction mechanisms. The nucleophilicity of imidazoles is generally lower than that of other amines like pyridines. rsc.org

Mechanistic studies of reactions involving substituted imidazoles often employ computational methods, such as Density Functional Theory (DFT), to elucidate reaction pathways and transition states. acs.orgnih.govbeilstein-journals.org For example, DFT calculations have been used to investigate the regioselectivity of alkylation reactions of substituted indazoles, a related heterocyclic system, providing insights into the role of chelation and non-covalent interactions. nih.govbeilstein-journals.org

The mechanism of many reactions involving imidazoles proceeds through well-defined intermediates. For instance, the formation of some substituted imidazoles can occur via a 1,1-insertion of an N-H bond to a rhodium carbene, followed by an intramolecular conjugate addition. researchgate.net

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 2-Isopropyl-1-methyl-1H-imidazole by providing detailed information about the hydrogen and carbon atomic environments and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound provides the number of distinct proton types and their neighboring environments. The expected signals are a singlet for the N-methyl group, two doublets for the imidazole (B134444) ring protons, and a septet and a doublet for the isopropyl group protons.

The N-methyl group protons are expected to appear as a sharp singlet, typically in the range of 3.5-4.0 ppm, due to the deshielding effect of the adjacent nitrogen atom. The protons on the imidazole ring (H-4 and H-5) appear as two distinct signals, typically as doublets due to coupling with each other. Their chemical shifts are influenced by the electronic environment of the ring. For N-methylimidazole, these protons appear at distinct positions, and the presence of the electron-donating isopropyl group at C-2 would further influence these shifts. scribd.com

The isopropyl group exhibits characteristic signals: a septet for the single methine (CH) proton, resulting from coupling to the six equivalent methyl protons, and a doublet for the six equivalent methyl (CH₃) protons, resulting from coupling to the single methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | ~3.6 | Singlet (s) |

| Imidazole H-4/H-5 | ~6.8 - 7.2 | Doublet (d) |

| Imidazole H-5/H-4 | ~6.8 - 7.2 | Doublet (d) |

| Isopropyl CH | ~3.0 | Septet (sept) |

| Isopropyl CH₃ | ~1.3 | Doublet (d) |

Note: Predicted values are based on general principles and data from analogous compounds. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, seven distinct carbon signals are expected. Obtaining high-quality ¹³C NMR spectra for some imidazole derivatives can be challenging due to the fast tautomerization in unsubstituted imidazoles, which can lead to signal broadening. escholarship.org However, in 1-methyl substituted imidazoles, this tautomerization is prevented, typically allowing for sharp, well-defined signals.

The C-2 carbon, being attached to two nitrogen atoms and the isopropyl group, is the most deshielded among the imidazole ring carbons. The C-4 and C-5 carbons will have distinct chemical shifts. The N-methyl carbon appears as a single peak, while the isopropyl group shows two signals corresponding to the methine and methyl carbons. A study on a related compound, 5-(Benzofuran-5-yl)-2-isopropyl-1-methyl-1H-imidazole, showed the C-2 carbon at δ 156.2 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Imidazole) | ~155-160 |

| C-4 (Imidazole) | ~127 |

| C-5 (Imidazole) | ~120 |

| N-CH₃ | ~33 |

| Isopropyl CH | ~27 |

| Isopropyl CH₃ | ~22 |

Note: Predicted values are based on general principles and data from analogous compounds like 5-(Benzofuran-5-yl)-2-isopropyl-1-methyl-1H-imidazole. Actual values can vary.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning proton and carbon signals and for probing through-bond and through-space correlations.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. For this compound, it would show cross-peaks connecting the N-methyl protons to the N-methyl carbon, the H-4/H-5 protons to the C-4/C-5 carbons, and the isopropyl CH and CH₃ protons to their respective carbon signals. This provides definitive assignment of the carbon atoms that bear protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular skeleton. Key expected correlations include:

A cross-peak between the N-methyl protons and the C-2 and C-5 carbons of the imidazole ring.

Correlations between the isopropyl methine proton and the C-2 carbon, as well as the isopropyl methyl carbons.

Correlations between the imidazole ring protons (H-4 and H-5) and the other ring carbons (C-2, C-5, C-4).

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For a relatively small molecule like this compound, NOESY can be used to confirm conformational details, such as the spatial proximity between the protons of the N-methyl group and the methine proton of the isopropyl group. This helps to understand the preferred orientation of the isopropyl substituent relative to the imidazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (molecular formula C₇H₁₂N₂), the theoretical exact mass can be calculated. HRMS analysis would typically be performed using electrospray ionization (ESI) to generate the protonated molecular ion, [M+H]⁺. The measured mass is then compared to the theoretical mass, with a match within a few parts per million (ppm) providing strong evidence for the proposed elemental formula.

Table 3: Theoretical HRMS Data for this compound

| Ion | Molecular Formula | Theoretical Monoisotopic Mass (m/z) |

| [M+H]⁺ | C₇H₁₃N₂⁺ | 125.10732 |

Fragmentation Pathway Elucidation of this compound Derivatives

Electron Ionization (EI) mass spectrometry is commonly used to induce fragmentation of a molecule. The resulting fragmentation pattern serves as a molecular fingerprint and helps to confirm the structure. The fragmentation of N-alkyl imidazoles is influenced by the stability of the aromatic imidazole ring and the nature of the alkyl substituents.

For this compound, the molecular ion peak (M⁺·) would be observed at m/z 124. Key fragmentation pathways would likely involve the isopropyl group, as the C-C bond alpha to the ring is a common cleavage site.

A primary fragmentation event is the loss of a methyl radical (·CH₃) from the isopropyl group, a type of benzylic-like cleavage where the imidazole ring stabilizes the resulting cation. This would produce a prominent peak at m/z 109.

[M]⁺· → [M - CH₃]⁺ + ·CH₃ (m/z 124) → (m/z 109)

Another possible fragmentation is the loss of the entire isopropyl group as a radical to give an ion at m/z 81, or the loss of propene via a McLafferty-type rearrangement if applicable, though direct cleavage is more typical for such structures. The fragmentation of the imidazole ring itself generally requires higher energy and leads to smaller fragments. The mass spectrum of the parent compound, 2-isopropylimidazole (B115234), shows a strong molecular ion peak and a base peak corresponding to the loss of a methyl group, supporting the proposed primary fragmentation pathway.

Infrared (IR) Spectroscopy and Vibrational Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. msu.edu By measuring the absorption of infrared radiation, which induces molecular vibrations, an IR spectrum provides a unique "fingerprint" of a compound. msu.edu The covalent bonds within a molecule are not static; they behave like springs that can stretch and bend at specific frequencies. msu.edu These vibrational motions, such as stretching, bending, scissoring, rocking, and twisting, correspond to the absorption of distinct frequencies of IR radiation. msu.edu

For this compound, the IR spectrum reveals characteristic absorption bands that confirm the presence of its key structural components. The analysis of these bands is crucial for verifying the successful synthesis of the target molecule. The primary vibrations are associated with the imidazole ring and the isopropyl and methyl substituents.

Key functional group vibrations for imidazole and its derivatives typically include:

C-H Stretching: Aromatic C-H stretching vibrations from the imidazole ring are generally observed in the region of 3100-3000 cm⁻¹. Alkyl C-H stretching from the isopropyl and methyl groups appear in the 2975-2850 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the imidazole ring are typically found in the 1660–1450 cm⁻¹ region. researchgate.net The exact positions of these bands can be influenced by the substituents on the ring. researchgate.net

Ring Stretching: The imidazole ring itself has characteristic stretching vibrations that contribute to the fingerprint region of the spectrum.

C-N Stretching: The stretching vibration of the C-N bond connecting the methyl group to the imidazole ring will also produce a characteristic absorption.

In-plane and Out-of-plane Bending: Various C-H bending vibrations for both the aromatic ring and the alkyl groups occur at lower frequencies, further contributing to the unique spectral fingerprint.

Theoretical calculations, often using Density Functional Theory (DFT) methods like B3LYP, can be employed to predict the vibrational frequencies of this compound. mdpi.comresearchgate.net These theoretical spectra are then compared with the experimental FT-IR data to make a detailed and accurate assignment of the observed vibrational modes. mdpi.com

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is an indispensable tool for separating, identifying, and quantifying the components of a mixture. pharmatutor.org The fundamental principle involves the differential partitioning of analytes between a stationary phase and a mobile phase. pharmatutor.org Various chromatographic techniques are utilized in the analysis of this compound.

Gas-Liquid Chromatography (GLC) for Reaction Yield and Conversion

Gas-Liquid Chromatography (GLC), a subset of Gas Chromatography (GC), is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound. In GLC, the mobile phase is an inert gas, and the stationary phase is a liquid coated on a solid support within a column. pharmatutor.org This technique is instrumental in determining the yield and conversion of a reaction by separating the product from unreacted starting materials and byproducts.

The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. The area under a peak in the chromatogram is proportional to the concentration of that component, allowing for quantitative analysis of the reaction mixture.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used analytical technique for the separation, identification, and quantification of compounds in a mixture. iajps.com It operates on the same principles as traditional column chromatography but utilizes high pressure to force the mobile phase through a column packed with smaller particles, leading to higher resolution and faster analysis times. pharmatutor.org

For imidazole-containing compounds, HPLC methods can be developed to assess purity. researchgate.net The choice of the stationary phase (e.g., C18 for reverse-phase) and the mobile phase composition is critical for achieving optimal separation. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. pharmatutor.org UPLC systems employ columns with even smaller particle sizes (typically sub-2 µm) and operate at much higher pressures than conventional HPLC. iajps.com This results in dramatically improved resolution, speed, and sensitivity. pharmatutor.orgiajps.com The enhanced performance of UPLC allows for more rapid and detailed analysis of reaction mixtures containing this compound, facilitating high-throughput screening and quality control. pharmatutor.org Both HPLC and UPLC can be coupled with mass spectrometry (MS) for even greater specificity and sensitivity in identifying and quantifying the compound and any potential impurities. chromatographytoday.com

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of chemical reactions and for the preliminary assessment of product purity. researchgate.net In TLC, a thin layer of a stationary phase, such as silica (B1680970) gel, is coated onto a flat support like a glass or aluminum plate. researchgate.net The sample is spotted onto the plate, which is then placed in a developing chamber with a suitable mobile phase (eluent). The separation is based on the differential polarity of the compounds in the mixture. researchgate.net

During the synthesis of this compound, TLC can be used to track the progress of the reaction by observing the disappearance of the starting material spots and the appearance of the product spot. researchgate.net By comparing the retention factor (Rf) value of the product spot to that of a known standard, a preliminary identification can be made. The presence of multiple spots can indicate the formation of byproducts or the presence of unreacted starting materials.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then used to calculate the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the molecule.

For this compound, with a known molecular formula of C₇H₁₂N₂, the theoretical elemental composition can be precisely calculated.

Table 1: Theoretical Elemental Composition of this compound (C₇H₁₂N₂)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

| Carbon (C) | 12.011 | 7 | 84.077 | 67.68 |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 9.74 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 22.57 |

| Total | 124.187 | 100.00 |

The experimentally determined mass percentages from elemental analysis of a synthesized sample of this compound are compared to these theoretical values. A close agreement between the experimental and theoretical percentages provides strong evidence for the compound's purity and confirms its elemental composition and, by extension, its empirical formula.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemistry, allowing for the precise determination of molecular properties from first principles. Methods like Density Functional Theory (DFT) have become indispensable for studying the electronic and geometric features of heterocyclic compounds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms in a molecule. For imidazole (B134444) derivatives, calculations are often performed using the B3LYP functional with a basis set such as 6-311++G(d,p). mdpi.comresearchgate.net This level of theory provides a reliable balance between accuracy and computational cost for predicting geometric parameters like bond lengths and bond angles. nih.gov

The optimized geometry represents a crucial starting point for understanding the molecule's physical and chemical properties. While specific experimental data for 2-Isopropyl-1-methyl-1H-imidazole is not available, DFT calculations on analogous structures provide a model for its expected structural parameters. researchgate.net For instance, the bond lengths and angles within the imidazole ring and its substituents are defined by the interplay of atomic hybridization and steric effects.

Electronic structure analysis, particularly charge distribution, reveals the electronic landscape of the molecule. Mulliken charge analysis, a common output of DFT calculations, can identify the sites most susceptible to electrophilic or nucleophilic attack. In studies of related imidazole derivatives, nitrogen atoms in the ring consistently exhibit more negative charges, indicating their role as electron acceptors. irjweb.com Conversely, specific carbon atoms may show more positive charge density, highlighting their electrophilic character. irjweb.com

Table 1: Representative Theoretical Geometric Parameters for an Imidazole Derivative (Calculated via DFT) Note: This data is for a related benzimidazole (B57391) compound, 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, and serves as an illustrative example of parameters obtained through DFT calculations.

| Parameter | Bond/Angle | Theoretical Value (B3LYP) |

| Bond Length | C1–O4 | 1.21 Å |

| Bond Length | C1–O3 | 1.35 Å |

| Bond Length | C2–C5 | 1.40 Å |

| Bond Length | C13–C9 | 1.39 Å |

| Bond Angle | C20–N17–C11 | 127.64° |

| Bond Angle | C19–N17–C20 | 105.86° |

| Dihedral Angle | O4–C1–C2–C5 | 178.07° |

| Dihedral Angle | H16–C11–N17–C19 | 4.60° |

Source: Adapted from ResearchGate researchgate.net

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry used to explain and predict chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more polarizable and reactive.

For a studied imidazole derivative, DFT calculations at the B3LYP/6-311G level determined the HOMO energy to be -6.2967 eV and the LUMO energy to be -1.8096 eV. irjweb.com This results in a HOMO-LUMO energy gap of 4.4871 eV. This significant gap indicates that the molecule possesses high stability, which is a result of the charge transfer interactions occurring within the molecule. irjweb.com The distribution of these frontier orbitals across the molecular structure highlights the regions most involved in electron donation and acceptance.

Table 2: Frontier Molecular Orbital Energies for a Representative Imidazole Derivative

| Parameter | Abbreviation | Energy (eV) |

| Highest Occupied Molecular Orbital | EHOMO | -6.2967 |

| Lowest Unoccupied Molecular Orbital | ELUMO | -1.8096 |

| HOMO-LUMO Energy Gap | ΔE | 4.4871 |

Source: Adapted from IRJEdT irjweb.com

Computational methods are extensively used to predict the vibrational spectra (e.g., FT-IR and Raman) of molecules. Using DFT, the harmonic vibrational frequencies can be calculated for the optimized molecular structure. These theoretical frequencies often show good agreement with experimental data, though they are typically scaled to correct for systematic errors arising from the approximations in the computational method and the neglect of anharmonicity. researchgate.netnih.gov Scaling factors, such as 0.961 or 0.965 for the B3LYP functional, are commonly applied to improve the correlation between calculated and observed frequencies. nih.govresearchgate.net

A detailed assignment of the vibrational modes is achieved through Potential Energy Distribution (PED) analysis, often performed using software like VEDA. mdpi.comnih.gov PED analysis quantifies the contribution of different internal coordinates (stretching, bending, torsion) to each normal mode of vibration. This allows for an unambiguous characterization of spectral peaks, such as identifying C-H stretching, C=N stretching, or ring deformation modes. mdpi.com

Comparing the scaled theoretical frequencies with an experimental spectrum allows for a comprehensive understanding of the molecule's vibrational properties. nih.gov Discrepancies between theoretical (gas-phase) and experimental (solid-state) data can arise due to intermolecular interactions present in the condensed phase. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For compounds with potential biological relevance, these methods are crucial for exploring interactions with biological targets and understanding their three-dimensional structures.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is instrumental in structure-based drug design for identifying and optimizing molecular interactions. nih.gov The primary goal is to predict the binding mode and affinity of a ligand by sampling various conformations within the binding site of a protein.

The interactions governing ligand binding are primarily non-covalent. These include:

Hydrogen Bonds: Highly directional interactions between a hydrogen atom donor (like N-H) and an acceptor (like a carbonyl oxygen). They are critical for molecular recognition. nih.gov

Hydrophobic Interactions: These occur when nonpolar groups, such as the isopropyl group of the title compound, are positioned in a hydrophobic pocket of a protein, displacing water molecules. nih.gov This type of interaction, which includes pi-alkyl and pi-pi stacking, is a major driver of binding affinity. nih.govnih.gov

Van der Waals Forces: Weak, non-specific attractive forces between atoms.

The failure to properly match a ligand's functional groups with complementary areas in a target's binding pocket can lead to a dramatic loss of affinity. nih.gov For example, an isopropyl group can be crucial for fitting into a specific hydrophobic pocket (like the S4 pocket in Factor Xa), and its removal can render a molecule virtually inactive. nih.gov

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The goal is to identify the most stable conformer(s), which are the lowest energy structures. researchgate.netresearchgate.net

For a molecule like this compound, key rotatable bonds include the bond connecting the isopropyl group to the imidazole ring and the bonds within the isopropyl group itself. The conformational landscape can be explored by performing a Potential Energy Surface (PES) scan. researchgate.net This involves systematically rotating a specific dihedral angle and calculating the molecule's energy at each incremental step using quantum chemical methods like DFT. researchgate.net

The resulting energy profile reveals local minima, which correspond to stable conformers, and energy barriers, which represent the transition states between them. researchgate.net The global minimum on this surface is the most stable conformation of the molecule under the calculated conditions. This information is vital for understanding how the molecule's shape influences its interactions with its environment, including solvent molecules and biological receptors.

Prediction of Chemical Behavior and Reaction Pathways via Computational Methods

The primary approach for such investigations is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net By employing various functionals (e.g., B3LYP) and basis sets (e.g., 6-311G*), researchers can calculate a molecule's optimized geometry and a host of electronic properties that are key to understanding its chemical behavior. researchgate.net

Frontier Molecular Orbital (FMO) Analysis:

A cornerstone of predicting chemical reactivity is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to be reactive. For substituted imidazoles, the distribution and energy of these orbitals dictate the most probable sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping:

Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution of a molecule and predicting how it will interact with other chemical species. These maps illustrate the regions of a molecule that are electron-rich (negative potential, typically colored in shades of red) and electron-poor (positive potential, shown in shades of blue). The negative regions indicate likely sites for electrophilic attack, while the positive regions are susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the imidazole ring are expected to be electron-rich, making them potential sites for protonation or coordination to metal centers. researchgate.net

Global Reactivity Descriptors:

From the HOMO and LUMO energies, a set of global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These descriptors provide a more quantitative prediction of chemical behavior. researchgate.netresearchgate.net

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The tendency of an atom to attract a shared pair of electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

This table outlines the key global reactivity descriptors that would be calculated in a computational study of this compound to predict its chemical behavior.

Prediction of Reaction Pathways:

Computational methods are instrumental in elucidating reaction mechanisms by locating and characterizing transition states. For this compound, a key reaction pathway of interest is the deprotonation at the C2 carbon to form an N-heterocyclic carbene (NHC). NHCs are highly valuable in organometallic chemistry and catalysis. beilstein-journals.org Computational studies can model the proton abstraction from the imidazolium (B1220033) precursor, calculate the activation energy for this process, and thus predict the feasibility of NHC formation. beilstein-journals.org

Furthermore, these theoretical calculations can explore the reaction pathways of various chemical transformations, such as electrophilic substitution on the imidazole ring or reactions involving the substituents. By mapping the potential energy surface for a given reaction, computational chemists can identify the most energetically favorable pathway, providing insights that can guide synthetic efforts. While detailed published findings for this compound are scarce, the application of these standard computational methodologies provides a reliable framework for predicting its chemical behavior and reactivity.

Research Applications of 2 Isopropyl 1 Methyl 1h Imidazole and Its Derivatives

Role in Organic Synthesis as Versatile Chemical Building Blocks

2-Isopropyl-1-methyl-1H-imidazole serves as a crucial intermediate and building block in the synthesis of more complex molecules. chemimpex.com Its structure can be derived from precursors such as 2-isopropylimidazole (B115234) and methylating agents like methyl iodide. chemsrc.com The imidazole (B134444) ring system is a common feature in many biologically active compounds, and derivatives of this compound are explored in the creation of potential pharmaceuticals. chemimpex.com

Alkylated imidazole derivatives are recognized as a versatile class of compounds with wide-ranging chemical and biological properties, making them a continuous focus of research in organic synthesis and medicinal chemistry. imp.kiev.ua The synthesis process often involves the alkylation of an imidazole ring, which can modify the physicochemical properties of the resulting compounds. imp.kiev.ua For instance, the introduction of bulky alkyl groups like isopropyl can be a key step in developing new chemical entities. imp.kiev.ua This foundational role allows chemists to construct larger, more intricate molecules for various scientific investigations.

Applications in Coordination Chemistry

The nitrogen atoms within the imidazole ring possess lone pairs of electrons, enabling them to act as ligands that can donate these electrons to metal ions. This property is fundamental to the application of this compound and its derivatives in coordination chemistry. chemimpex.comwikipedia.org

Derivatives of imidazole are widely used as ligands in the design of metal complexes. imp.kiev.ua The imine nitrogen atom of the imidazole ring is basic and is the primary site for binding to metal ions. wikipedia.org The specific substituents on the ring, such as the isopropyl and methyl groups in this compound, can influence the stability, solubility, and steric properties of the resulting metal complexes. chemimpex.com These complexes can form the basis of larger, self-assembled structures known as supramolecular assemblies. Researchers utilize these imidazole-based ligands to create novel materials and systems with specific structural and functional properties. chemimpex.comimp.kiev.ua

The metal complexes formed with imidazole-based ligands often exhibit catalytic activity. chemimpex.comimp.kiev.ua By coordinating with a metal center, the ligand can modulate its reactivity and selectivity, leading to the development of efficient catalytic systems. These systems are employed to improve the efficiency and outcomes of various organic reactions. chemimpex.com The ability of the imidazole ring to act as a ligand facilitates the creation of catalysts that are crucial for producing fine chemicals and other valuable compounds. chemimpex.comimp.kiev.ua

Development of Advanced Materials

The reactivity and structural features of this compound and related compounds make them suitable for incorporation into advanced materials, imparting specific, desirable properties.

Imidazole derivatives are extensively used as curing agents or hardeners for epoxy resins. made-in-china.commade-in-china.comexsyncorp.com When added to a liquid epoxy resin, these compounds initiate and accelerate the polymerization process, creating a highly cross-linked, solid polymer network. evonik.comresearchgate.net The use of substituted imidazoles, including isomers like 1-isopropyl-2-methyl imidazole, can significantly improve the mechanical properties of the cured resin, such as its bending, stretching, and compression strength. made-in-china.comgoogle.com

These curing agents are known to provide a high degree of heat and chemical resistance to the final material. google.com The choice of imidazole derivative and its concentration allows for the tailoring of the final properties of the epoxy, such as its glass transition temperature (Tg) and storage modulus, which relates to the material's stiffness. ippi.ac.ir

| Property | Effect of Imidazole Curing Agent | Source |

|---|---|---|

| Mechanical Properties | Improves bending, stretching, and compression strength. | made-in-china.com |

| Thermal Resistance | Increases heat deflection temperature (HDT), which can exceed 200°C. | evonik.com |

| Chemical Resistance | Provides resistance similar to aromatic amine-cured resins. | evonik.com |

| Storage Modulus (Stiffness) | Increases with higher concentrations of the curing agent, leading to a stiffer material. | ippi.ac.ir |

| Glass Transition Temp. (Tg) | Can be optimized by adjusting the concentration of the curing agent. | ippi.ac.ir |

The enhanced properties imparted by imidazole-based curing agents make them highly valuable in the electronics industry. made-in-china.com Epoxy resins cured with these agents are used as encapsulants for semiconductor potting and as insulating materials. made-in-china.comexsyncorp.com Their primary application is in the manufacture of printed circuit boards (PCBs) and integrated circuits. made-in-china.com The improved thermal stability and mechanical strength ensure the reliability and durability of electronic components, protecting them from heat and physical stress. made-in-china.comevonik.com Furthermore, their use in solder-resistant inks is critical for the assembly process of electronic components. evonik.com

Contributions to Green Chemistry Initiatives

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern chemical research. This compound and its derivatives have emerged as valuable compounds in advancing these initiatives, particularly in their roles as precursors to environmentally benign solvents and as effective corrosion inhibitors.

Raw Material for Ionic Liquids as Environmentally Benign Solvents

Ionic liquids (ILs) are salts with melting points below 100°C, and they have garnered significant attention as "green" solvents due to their negligible vapor pressure, high thermal stability, and tunable physicochemical properties. mu.edu.iq Imidazolium-based ionic liquids are particularly prominent, and this compound serves as a key building block in their synthesis. mu.edu.iqjocpr.comrsc.org

The synthesis of these ionic liquids often involves the quaternization of the imidazole ring. jocpr.com For instance, 1-isopropylimidazole (B1312584) can be reacted with various alkyl halides to introduce different functionalities and tune the properties of the resulting ionic liquid. jocpr.com The general synthetic approach involves reacting an imidazole derivative with an alkylating agent, followed by anion exchange if necessary. rsc.org The choice of the N-substituent on the imidazole ring and the counter-anion significantly influences the physical and chemical properties of the ionic liquid, such as its viscosity, miscibility with other solvents, and catalytic activity. jocpr.comrsc.org

The use of imidazolium-based ionic liquids as solvents offers a more sustainable alternative to volatile organic compounds (VOCs) in various chemical processes, including extractions and as reaction media. mu.edu.iqrsc.org Their non-volatile nature minimizes air pollution and reduces the risk of exposure to harmful vapors. Furthermore, the ability to tailor their properties allows for the design of ionic liquids optimized for specific applications, enhancing process efficiency and reducing waste. jocpr.com

Table 1: Synthesis Methods for Imidazolium-Based Ionic Liquids

| Method | Description | Reactants Example | Reference |

|---|---|---|---|

| Acid-Base Neutralization | A simple method based on the basicity of the imidazole ring and the acidity of strong protic acids to form salts. | 1-isopropylimidazole and trifluoromethanesulfonic acid | jocpr.com |

| Quaternization | Involves the reaction of an imidazole with a compound like tertiary butyl bromide, leading to the formation of the ionic liquid. | 1-isopropylimidazole and tertiary butyl bromide | jocpr.com |

| Anion Exchange (Metathesis) | A method to prepare different ionic liquids by exchanging the anion of a pre-synthesized imidazolium (B1220033) salt with a new one. | 1-Isopropylimidazolium bromide and potassium tetrafluoroborate | jocpr.com |

Corrosion is a significant industrial problem, leading to the degradation of metallic structures and equipment. Imidazole derivatives, including those based on this compound, have demonstrated considerable efficacy as corrosion inhibitors for various metals, particularly transition metals like copper and steel. chemimpex.commdpi.com

The mechanism of corrosion inhibition by these compounds is primarily attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. nih.govresearchgate.net This adsorption can occur through two main mechanisms: physisorption and chemisorption.

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

Chemisorption: This is a stronger form of adsorption that involves the formation of coordinate covalent bonds between the lone pair electrons of the heteroatoms (nitrogen and, if present, sulfur) in the imidazole ring and the vacant d-orbitals of the metal atoms. mdpi.comresearchgate.net

The presence of the imidazole ring with its nitrogen atoms is crucial for the high corrosion inhibition efficiency. mdpi.com The molecular structure of the inhibitor, including the nature of the substituents on the imidazole ring, plays a significant role in its effectiveness. For instance, the presence of alkyl chains can influence the formation and density of the protective film. nih.gov Quantum chemical calculations and molecular dynamics simulations have been employed to understand the adsorption behavior and inhibition mechanism at the molecular level. nih.gov These studies have shown that factors like the electron distribution in the molecule and the presence of π-bonds can enhance the inhibitor's interaction with the metal surface. mdpi.com

Table 2: Corrosion Inhibition by Imidazole Derivatives

| Inhibitor Type | Metal | Corrosive Medium | Inhibition Mechanism | Key Findings | Reference |

|---|---|---|---|---|---|

| Imidazolium-based ionic liquids | Mild Steel | 20% HCl | Physisorption and Chemisorption | Longer alkyl chains on the imidazole ring lead to better inhibition due to the formation of a dense, multi-layered adsorption film. | nih.gov |

| 1-methyl 2-mercapto imidazole (MMI) | Carbon Steel | 0.5 M H₂SO₄ | Adsorption via N and S atoms | The inhibitor can be adsorbed on the metal surface through the interaction of lone electron pairs of nitrogen and sulfur atoms with the metal. | researchgate.net |

| Benzotriazole (BTA) based surfactants | Copper | Ocean environment | Physisorption and Chemisorption | The formation of coordinate covalent bonds between the inhibitor and copper, as well as physical adsorption, contributes to corrosion protection. | mdpi.com |

The unique structural features of this compound and its derivatives make them valuable tools in biochemical and medicinal chemistry research. Their ability to interact with biological targets and serve as scaffolds for more complex molecules underpins their utility in this field. chemimpex.comontosight.ai

Utility as Biochemical Research Tools

Probes for Studying Enzyme Interactions and Biochemical Pathways

The imidazole moiety is a key component of the amino acid histidine, which plays a critical role in the catalytic activity of many enzymes. rsc.org This biological precedent makes imidazole-containing compounds, such as derivatives of this compound, useful as probes to study enzyme-substrate interactions and elucidate biochemical pathways. chemimpex.com

These compounds can act as ligands that bind to the active sites of enzymes, allowing researchers to study the structural requirements for binding and catalysis. By modifying the substituents on the imidazole ring, it is possible to investigate how changes in steric and electronic properties affect these interactions. This information is invaluable for understanding enzyme mechanisms and for the rational design of enzyme inhibitors. Furthermore, radiolabeled derivatives, such as those incorporating technetium-99m, have been developed for in vivo imaging studies to track the biodistribution of these compounds and their accumulation in specific tissues, like bone. nih.gov

Investigation of Biologically Relevant Molecular Scaffolds

The imidazole ring is a versatile scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds, including antifungal and anti-inflammatory agents. ontosight.aiimp.kiev.ua this compound and its derivatives serve as important building blocks in the synthesis of novel compounds with potential therapeutic applications. chemimpex.comimp.kiev.ua

Researchers utilize these imidazole derivatives in diversity-oriented synthesis to create libraries of compounds for screening against various biological targets. acs.orgacs.org The isopropyl group can enhance properties like lipophilicity, which may improve a compound's ability to cross biological membranes. ontosight.ai The structural and functional diversity that can be achieved by modifying the imidazole core allows for the exploration of new chemical space in the search for new drug candidates. imp.kiev.ua The synthesis of various substituted imidazole derivatives from these starting materials enables the investigation of structure-activity relationships, providing insights into how molecular modifications influence biological activity. acs.orgacs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-isopropylimidazole |

| trifluoromethanesulfonic acid |

| tertiary butyl bromide |

| 1-Isopropylimidazolium bromide |

| potassium tetrafluoroborate |

| 1-methyl 2-mercapto imidazole |

| technetium-99m |

| 1-hexyl-2,3-dimethyl imidazolium bromide |

| 1-decyl-2,3-dimethyl imidazolium bromide |

| 1-hexadecyl-2,3-dimethyl imidazolium bromide |

| [C5(MIM)2][NTf2]2 |

| [C6(MIM)2][NTf2]2 |

| 1-Butyl-3-methylimidazolium methane (B114726) sulfonate |

| 1-hydroxy-2-(2-isopropyl-1H-imidazole-1-yl)ethylidene-1,1-bisphosphonic acid |

| zoledronic acid |

| etomidate |

| metomidate |

| propoxate |

| 1-(p-tolyl)-4 methylimidazone |

| 2-methylimidazole |

| 2-ethylimidazole |

| 2-propylimidazole |

| 2-undecylimidazole |

| 2-heptadecylimidazole |

| N-(3-Aminopropyl)imidazole |

| 1-octadecyl-5-methyl-1H-benzo[d] mu.edu.iqrsc.orgontosight.aitriazole |

| 1-Isopropyl-2-methyl-1H-imidazole |

| 4-Isopropyl-1-methyl-1H-imidazole-2-carboxylic acid |

| N-Boc-L-Leu-OH |

| 2-chloro-1-methylpyridinium iodide |

| 5-fluorouracil |

| 2-aminobenzoic acid |

| Boc anhydride (B1165640) |

| L-phenylalanine methyl ester |

| L-leucine methyl ester |

| benzylamine |

| tert-butylamine |

| HOBt |

| HBTU |

| DIPEA |

| 2-aminobenzyl alcohol |

| triphosgene |

| 1-Methylimidazole |

| 1-Chloro-1-phenyl-ethane |

| 2-chloropropane |

| benzyl (B1604629) chloride |

| iodomethane |

| sodium hydride |

| sodium tetrafluoroborate |

| silver tetrafluoroborate |

| 1-(1-ethylpropyl)imidazole |

| 1-(1-ethylpropyl)-3-methylimidazolium iodide |

| 2-isopropyl-1H-imidazole sulphate |

| clotrimazole |

| miconazole |

| ketoconazole |

| azelastine |

| levocetirizine |

| desloratadine |

| etodolac |

| ketorolac |

| ribavirin |

| 1-bromo butane |

| 1,2-dimethyl imidazole |

| n-bromo-octane |

| α-tocopherol |

| succinic anhydride |

| [C5C1Im][NO3−] |

| 1-octadecyl-5-methyl-1H-benzo[d] mu.edu.iqrsc.orgontosight.aitriazole |

| 1-hydroxy-2-(2-isopropyl-1H-imidazole-1-yl)ethylidene-1,1-bisphosphonic acid |

| [99mTc]-iPIDP |

| 1-Isopropyl-2-methyl-1H-imidazole |

Q & A

Basic: What are the common synthetic routes for 2-Isopropyl-1-methyl-1H-imidazole, and how are reaction conditions optimized?

Answer:

The compound is typically synthesized via cyclocondensation reactions using aldehydes, amines, and nitriles under acidic or thermal conditions. For example, substituted imidazoles can be prepared by reacting 2-isopropylamine with methyl-substituted carbonyl intermediates in the presence of ammonium acetate as a catalyst . Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and stoichiometric ratios of reactants to minimize byproducts like uncyclized intermediates. Reaction progress is monitored via TLC or HPLC .

Basic: How can spectroscopic methods (NMR, IR) distinguish this compound from structurally similar derivatives?

Answer:

- ¹H NMR : The methyl group at N1 appears as a singlet (~δ 3.6–3.8 ppm), while the isopropyl group shows a septet (δ 1.2–1.4 ppm for CH₃ and δ 2.5–2.7 ppm for the CH group). Adjacent substituents on the imidazole ring cause distinct splitting patterns .

- IR : The C=N stretch (~1600 cm⁻¹) and C-H bending of the imidazole ring (~750 cm⁻¹) are key identifiers. Functional groups like esters or halides in derivatives alter absorption bands significantly .

Advanced: How can researchers resolve contradictions in crystallographic data for imidazole derivatives?

Answer:

Discrepancies in bond lengths or angles may arise from disordered solvent molecules or twinning. Use SHELXL (via Olex2 or WinGX) for refinement, applying constraints like ISOR or DELU to stabilize thermal parameters . For example, in a study of 4-[1-(2-hydroxypropyl)-4,5-diphenyl-1H-imidazol-2-yl]benzoic acid, hydrogen-bonding networks were validated using PLATON to detect missed symmetry operations . High-resolution data (≤ 0.8 Å) and multi-solvent masking improve model accuracy.

Advanced: What strategies improve yield in multi-step syntheses of this compound derivatives?

Answer:

- Stepwise Purification : Intermediate isolation via column chromatography (silica gel, hexane/ethyl acetate gradients) reduces carryover impurities .

- Catalyst Screening : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-substituted derivatives requires ligand optimization (e.g., XPhos vs. SPhos) to enhance regioselectivity .

- Microwave Assistance : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% for cyclization steps .

Advanced: How do substituent electronic effects influence the biological activity of this compound analogs?

Answer:

Electron-withdrawing groups (e.g., -CF₃, -NO₂) at the 4-position enhance antimicrobial potency by increasing membrane permeability, as shown in MIC assays against S. aureus (MIC = 8 µg/mL) . Conversely, bulky substituents (e.g., biphenyl) reduce activity due to steric hindrance at target sites. QSAR models correlate Hammett σ values (ρ = +1.2) with logP to predict bioavailability .

Advanced: How can computational methods complement experimental data in imidazole structure determination?

Answer:

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to predict NMR chemical shifts (MAE ≤ 0.3 ppm) and compare with experimental data .

- Molecular Docking : AutoDock Vina identifies binding poses of this compound in enzyme active sites (e.g., CYP450), validated by mutagenesis studies .

- X-ray Refinement : CRYSTAL software predicts electron density maps for disordered regions, reducing R-factor discrepancies (< 5%) .

Advanced: What are the challenges in characterizing byproducts during imidazole synthesis, and how are they addressed?

Answer:

Common byproducts include regioisomers (e.g., 4,5-disubstituted vs. 2,4-disubstituted imidazoles) and oxidation products (e.g., imidazole N-oxides). Techniques:

- LC-MS : Identifies molecular ions (e.g., [M+H]⁺) and fragments to differentiate isomers .

- SC-XRD : Resolves regiochemical ambiguities; e.g., a study on 1,2,4,5-tetrasubstituted imidazoles confirmed substituent positions via anomalous dispersion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.